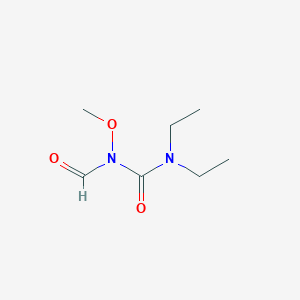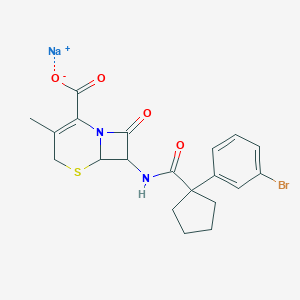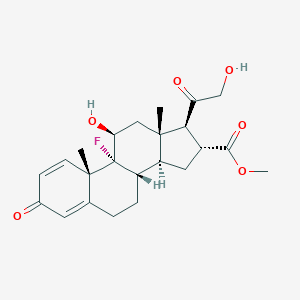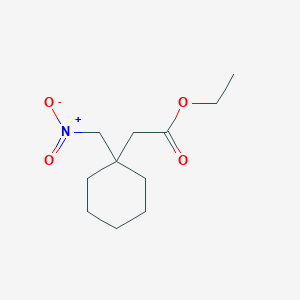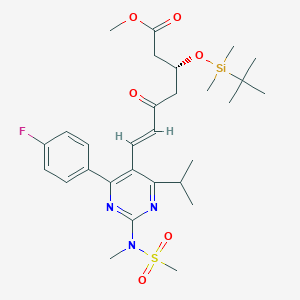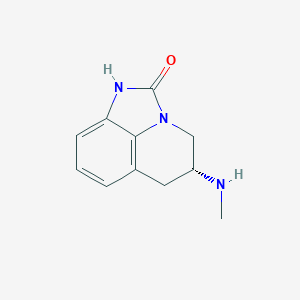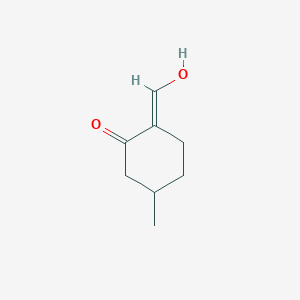
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound has a unique chemical structure that has attracted the attention of researchers from different fields. Over the years, scientists have conducted numerous studies to explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
The mechanism of action of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress, which are known to be major contributors to the development of different diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. It also has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a potential candidate for the development of new drugs for the treatment of different diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of this compound.
Orientations Futures
There are several future directions for the study of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One of the most promising directions is the development of new drugs for the treatment of different diseases. Researchers can also explore the potential of this compound in the field of agriculture, where it can be used as a natural pesticide. Additionally, researchers can study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications.
Conclusion:
In conclusion, (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a chemical compound that has attracted the attention of researchers from different fields. This compound has several potential applications in the field of medicine, agriculture, and other fields. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the aldol condensation reaction. This reaction involves the condensation of two carbonyl compounds, which leads to the formation of a β-hydroxy carbonyl compound. The β-hydroxy carbonyl compound is then dehydrated to form (2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Applications De Recherche Scientifique
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been extensively studied for its potential applications in different fields. One of the most promising applications of this compound is in the field of medicine. Researchers have found that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of different diseases, such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
142235-65-2 |
|---|---|
Nom du produit |
(2E)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2E)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5+ |
Clé InChI |
ZNCGFEPMSVQRPI-FNORWQNLSA-N |
SMILES isomérique |
CC1CC/C(=C\O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
SMILES canonique |
CC1CCC(=CO)C(=O)C1 |
Synonymes |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



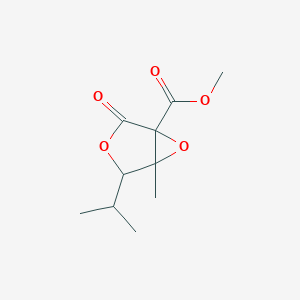
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
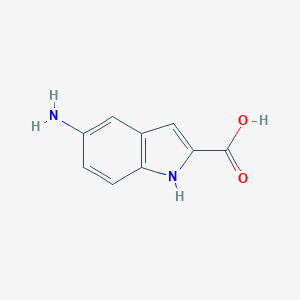
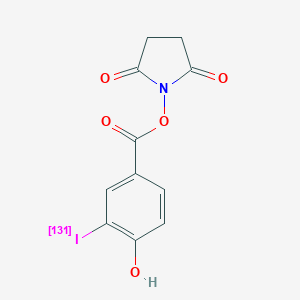
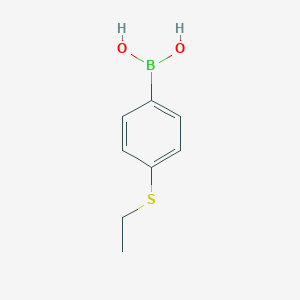
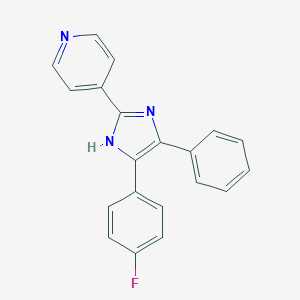
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
